molecular formula C12H17NO2 B12862819 2-Benzyl-5-ethoxyisoxazolidine

2-Benzyl-5-ethoxyisoxazolidine

Cat. No.: B12862819
M. Wt: 207.27 g/mol
InChI Key: YRDDLFHCJMZFLD-UHFFFAOYSA-N
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Description

2-Benzyl-5-ethoxyisoxazolidine is a heterocyclic compound featuring an isoxazolidine ring substituted with benzyl and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-ethoxyisoxazolidine typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene, which forms the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-ethoxyisoxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: Substituted isoxazolidine derivatives.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-ethoxyisoxazolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The isoxazolidine ring can participate in hydrogen bonding and other interactions, which may influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-ethoxyisoxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of benzyl and ethoxy groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-benzyl-5-ethoxy-1,2-oxazolidine

InChI

InChI=1S/C12H17NO2/c1-2-14-12-8-9-13(15-12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

YRDDLFHCJMZFLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCN(O1)CC2=CC=CC=C2

Origin of Product

United States

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